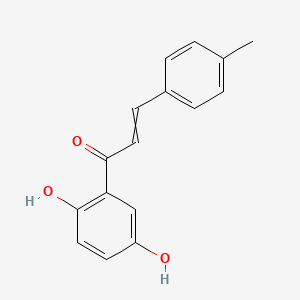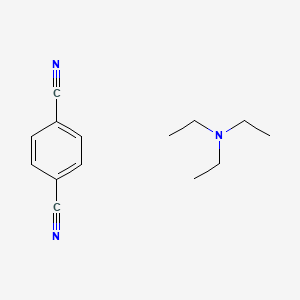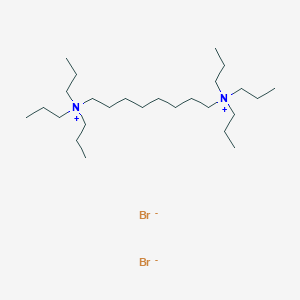
N~1~,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) dibromide is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of six propyl groups attached to an octane backbone, with two aminium groups at the 1 and 8 positions, each paired with a bromide ion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) dibromide typically involves the following steps:
Formation of the Octane Backbone: The initial step involves the preparation of the octane backbone through a series of alkylation reactions.
Introduction of Propyl Groups: Propyl groups are introduced via nucleophilic substitution reactions, where appropriate leaving groups are replaced by propyl groups.
Formation of Dibromide Salt: The final step involves the formation of the dibromide salt by reacting the aminium compound with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N~1~,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) dibromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the aminium groups to amine groups.
Substitution: Nucleophilic substitution reactions can replace the bromide ions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles like hydroxide ions (OH^-), cyanide ions (CN^-), or alkoxide ions (RO^-) can be used for substitution reactions.
Major Products
Oxidation: Formation of N1,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-dione.
Reduction: Formation of N1,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-diamine.
Substitution: Formation of N1,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) derivatives with different anions.
Aplicaciones Científicas De Investigación
N~1~,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) dibromide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biological probe or drug candidate.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N1,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) dibromide involves its interaction with molecular targets such as enzymes or receptors. The compound’s aminium groups can form ionic bonds with negatively charged sites on target molecules, leading to inhibition or activation of biological pathways. The propyl groups may enhance the compound’s lipophilicity, facilitating its penetration into cells.
Comparación Con Compuestos Similares
Similar Compounds
- N~1~,N~1~,N~1~,N~8~,N~8~,N~8~-Hexamethyloctane-1,8-bis(aminium) dibromide
- N~1~,N~1~,N~1~,N~8~,N~8~,N~8~-Hexaethyloctane-1,8-bis(aminium) dibromide
Uniqueness
N~1~,N~1~,N~1~,N~8~,N~8~,N~8~-Hexapropyloctane-1,8-bis(aminium) dibromide is unique due to its specific propyl group substitutions, which may confer distinct chemical and biological properties compared to its methyl and ethyl analogs. These differences can affect the compound’s reactivity, solubility, and interaction with biological targets.
Propiedades
Número CAS |
106327-24-6 |
|---|---|
Fórmula molecular |
C26H58Br2N2 |
Peso molecular |
558.6 g/mol |
Nombre IUPAC |
tripropyl-[8-(tripropylazaniumyl)octyl]azanium;dibromide |
InChI |
InChI=1S/C26H58N2.2BrH/c1-7-19-27(20-8-2,21-9-3)25-17-15-13-14-16-18-26-28(22-10-4,23-11-5)24-12-6;;/h7-26H2,1-6H3;2*1H/q+2;;/p-2 |
Clave InChI |
KLGKSFXSPMMQQZ-UHFFFAOYSA-L |
SMILES canónico |
CCC[N+](CCC)(CCC)CCCCCCCC[N+](CCC)(CCC)CCC.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dithiane, 2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]butyl]-](/img/structure/B14334544.png)
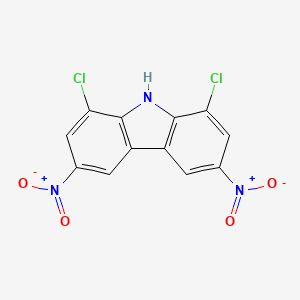
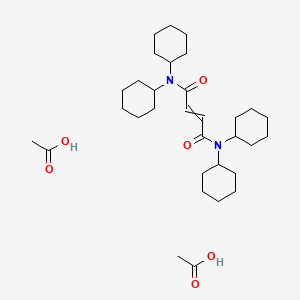
![7-(Bromomethyl)-2-methyl-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B14334565.png)
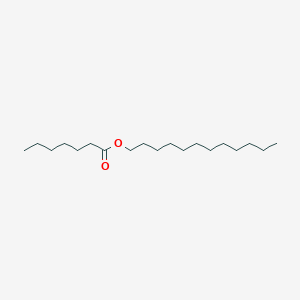
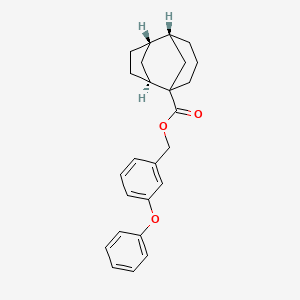

![1-[4-(3-Chloro-2-hydroxypropoxy)-3-(propoxymethyl)phenyl]ethan-1-one](/img/structure/B14334616.png)



